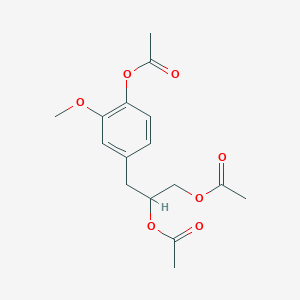
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP) is a labeled compound used extensively in metabolic research. It is a potassium salt of phosphoenol pyruvate, where the carbon atoms at positions 2 and 3 are enriched with the stable isotope carbon-13. This compound is primarily used in studies involving metabolic pathways and enzyme kinetics due to its role as an intermediate in glycolysis and gluconeogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves the isotopic labeling of phosphoenol pyruvate. The process typically starts with the synthesis of labeled pyruvate, which is then phosphorylated to produce phosphoenol pyruvate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods
Industrial production of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced chromatographic techniques to separate and purify the labeled compound. The final product is then converted to its potassium salt form and packaged under conditions that prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium phosphoenol pyruvate (2,3-13C2, 99%) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form various phosphorylated intermediates.
Hydrolysis: It can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It participates in enzyme-catalyzed reactions, such as those involving pyruvate kinase and enolase.
Common Reagents and Conditions
Common reagents used in reactions involving potassium phosphoenol pyruvate include adenosine triphosphate (ATP), magnesium ions, and various enzymes. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products
The major products formed from reactions involving potassium phosphoenol pyruvate include pyruvate, adenosine diphosphate (ADP), and inorganic phosphate. These products are crucial intermediates in metabolic pathways .
Applications De Recherche Scientifique
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is widely used in scientific research, particularly in the following areas:
Metabolic Studies: It is used to trace metabolic pathways and study enzyme kinetics.
Isotope Labeling: The carbon-13 labeling allows for the tracking of carbon atoms through metabolic processes using nuclear magnetic resonance (NMR) spectroscopy.
Biological Research: It is used to study the role of phosphoenol pyruvate in cellular metabolism and energy production.
Medical Research: It is used in studies related to metabolic disorders and the development of therapeutic interventions.
Mécanisme D'action
Potassium phosphoenol pyruvate (2,3-13C2, 99%) exerts its effects by participating in metabolic reactions as an intermediate. It acts as a substrate for enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenol pyruvate to pyruvate, generating ATP in the process. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoenol pyruvate: The unlabeled form of the compound.
Sodium phosphoenol pyruvate: A sodium salt variant.
Phosphoenol pyruvate (13C): Labeled with carbon-13 at a single position.
Uniqueness
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is unique due to its dual carbon-13 labeling, which provides more detailed information in metabolic studies compared to single-labeled or unlabeled variants. This dual labeling allows for more precise tracking of metabolic processes and enzyme activities .
Propriétés
Formule moléculaire |
C3H5KO6P |
|---|---|
Poids moléculaire |
209.13 g/mol |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/i1+1,2+1; |
Clé InChI |
RJPINWGLSYHRIW-AWQJXPNKSA-N |
SMILES isomérique |
[13CH2]=[13C](C(=O)O)OP(=O)(O)O.[K] |
SMILES canonique |
C=C(C(=O)O)OP(=O)(O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)


![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)



![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
